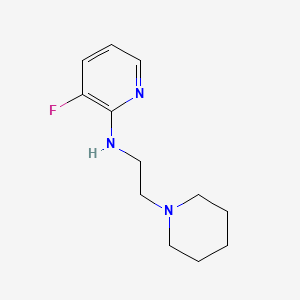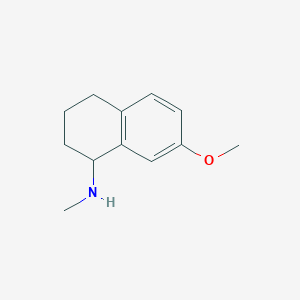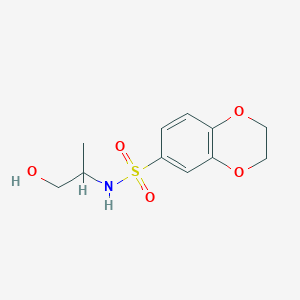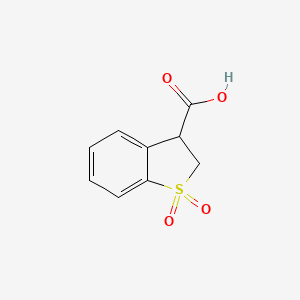![molecular formula C15H27N3O3 B7556336 2-[4-[2-[Cyclohexyl(methyl)amino]-2-oxoethyl]piperazin-1-yl]acetic acid](/img/structure/B7556336.png)
2-[4-[2-[Cyclohexyl(methyl)amino]-2-oxoethyl]piperazin-1-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-[2-[Cyclohexyl(methyl)amino]-2-oxoethyl]piperazin-1-yl]acetic acid, commonly known as CHMA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CHMA belongs to the class of piperazine derivatives and has been shown to exhibit a range of biological activities, including anticonvulsant, analgesic, and anxiolytic effects. In
作用機序
The exact mechanism of action of CHMA is not fully understood. However, it has been suggested that CHMA may act as a GABA-A receptor agonist, which could explain its anxiolytic and anticonvulsant effects. CHMA has also been shown to inhibit the activity of voltage-gated sodium channels, which could contribute to its analgesic effects.
Biochemical and Physiological Effects:
CHMA has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which could contribute to its anxiolytic and anticonvulsant effects. CHMA has also been shown to inhibit the activity of voltage-gated sodium channels, which could contribute to its analgesic effects. In addition, CHMA has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury.
実験室実験の利点と制限
One advantage of CHMA is that it has been extensively studied for its potential therapeutic applications. This means that there is a large body of literature available on the compound, which can be useful for researchers. However, one limitation of CHMA is that it has not been extensively studied in humans. This means that there is limited information available on the safety and efficacy of CHMA in humans.
将来の方向性
There are several future directions for research on CHMA. One direction is to further explore the mechanism of action of CHMA. This could help to identify new therapeutic applications for the compound. Another direction is to study the safety and efficacy of CHMA in humans. This could help to determine whether CHMA has potential as a therapeutic agent for a range of neurological and psychiatric disorders. Finally, there is a need to optimize the synthesis method for CHMA to improve the yield and purity of the compound. This could make it more accessible for researchers and potentially lead to the development of new drugs based on CHMA.
合成法
The synthesis of CHMA involves the reaction of cyclohexylamine with ethyl 2-bromoacetate to form ethyl 2-(cyclohexylamino)-2-oxoacetate, which is then reacted with piperazine to form CHMA. The yield of CHMA can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
科学的研究の応用
CHMA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, analgesic, and anxiolytic effects in animal models. CHMA has also been studied for its potential use in the treatment of depression, anxiety, and pain. In addition, CHMA has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury.
特性
IUPAC Name |
2-[4-[2-[cyclohexyl(methyl)amino]-2-oxoethyl]piperazin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O3/c1-16(13-5-3-2-4-6-13)14(19)11-17-7-9-18(10-8-17)12-15(20)21/h13H,2-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDJCFUZYUCBLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CN2CCN(CC2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyclopropyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]acetic acid](/img/structure/B7556260.png)
![2-cyclopropyl-2-[[2-(1H-indol-3-yl)acetyl]amino]acetic acid](/img/structure/B7556265.png)
![3-[(3-Fluoropyridin-2-yl)amino]piperidin-2-one](/img/structure/B7556281.png)
![2-(3-Amino-9-azabicyclo[3.3.1]nonan-9-yl)acetamide](/img/structure/B7556283.png)
![1-[[2-(Trifluoromethylsulfonyl)anilino]methyl]cyclopentan-1-ol](/img/structure/B7556295.png)



![1h-Indazole-5-carboxamide,n-[1-(hydroxymethyl)propyl]-](/img/structure/B7556321.png)

![3-[4-[(5-Ethylthiophen-2-yl)methyl]piperazin-1-yl]propanoic acid](/img/structure/B7556337.png)


